molecular formula C11H13BrO2 B8753207 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- CAS No. 73275-86-2

1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl-

Cat. No.: B8753207
CAS No.: 73275-86-2
M. Wt: 257.12 g/mol
InChI Key: UMIVEQDORQSARN-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- is an organic compound with the molecular formula C9H9BrO2. It is also known by other names such as m-Bromobenzaldehyde ethylene acetal and 3-Bromobenzaldehyde ethylene acetal This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- typically involves the reaction of 3-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction forms the dioxolane ring through an acetalization process . The reaction conditions generally include:

    Reagents: 3-bromobenzaldehyde, ethylene glycol

    Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Anhydrous conditions to prevent hydrolysis

    Temperature: Mild heating to facilitate the reaction

Industrial Production Methods

While specific industrial production methods for 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- involves its interaction with various molecular targets depending on the reaction it undergoes. For example:

Comparison with Similar Compounds

1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- due to the presence of the bromine atom and the dioxolane ring.

Properties

CAS No.

73275-86-2

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(3-bromophenyl)-2-ethyl-1,3-dioxolane

InChI

InChI=1S/C11H13BrO2/c1-2-11(13-6-7-14-11)9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3

InChI Key

UMIVEQDORQSARN-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)C2=CC(=CC=C2)Br

Origin of Product

United States

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